molecular formula C14H11ClFNO2 B170551 (4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate CAS No. 198879-50-4

(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate

Cat. No. B170551
M. Wt: 279.69 g/mol
InChI Key: DMLGLWRMQFDEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as FCPC and is a member of the carbamate family of compounds. The synthesis and scientific research applications of FCPC have been extensively studied, and

Mechanism Of Action

The mechanism of action of FCPC involves the reversible inhibition of AChE enzyme activity. FCPC binds to the active site of AChE, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.

Biochemical And Physiological Effects

FCPC has been shown to improve cognitive function and memory in animal models. This effect is attributed to the inhibition of AChE activity and the subsequent increase in acetylcholine levels. FCPC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of FCPC is its high selectivity for AChE inhibition. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, FCPC has a short half-life, which may limit its therapeutic potential. Additionally, the synthesis of FCPC is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

FCPC has shown promising results in animal models, and future research should focus on its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may increase its therapeutic potential. Further research is also needed to investigate the long-term safety and efficacy of FCPC in humans.

Synthesis Methods

The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with N-(2-chlorophenyl)carbamate in the presence of a base. This reaction leads to the formation of FCPC as a white crystalline solid. The yield of this reaction is dependent on the reaction conditions and can be optimized by adjusting the reaction temperature and the amount of base used.

Scientific Research Applications

FCPC has been studied for its potential use in medicinal chemistry due to its ability to inhibit the activity of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.

properties

CAS RN

198879-50-4

Product Name

(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C14H11ClFNO2/c15-12-3-1-2-4-13(12)17-14(18)19-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)

InChI Key

DMLGLWRMQFDEFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl

synonyms

Carbamic acid, (2-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI)

Origin of Product

United States

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